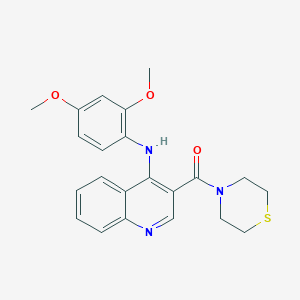

(4-((2,4-Dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

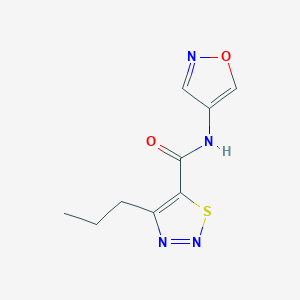

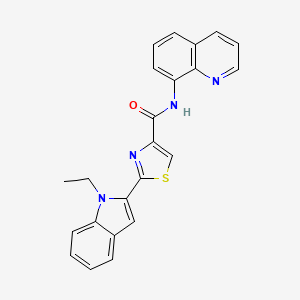

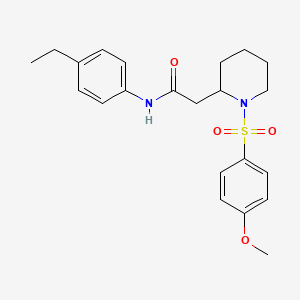

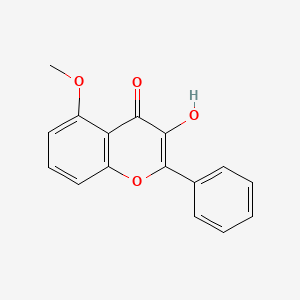

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a bicyclic system. The quinoline part of the molecule is a bicyclic compound with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, depending on the functional groups present and the reaction conditions . For example, they can participate in transition metal-free reactions, such as the synthesis of 3-acyl quinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. Quinoline derivatives generally have good stability and can exhibit a range of physical and chemical properties .Scientific Research Applications

Inhibition of Src Kinase Activity:

- Optimization of quinolinecarbonitriles, including compounds structurally related to (4-((2,4-Dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone, has shown potent inhibition of Src kinase activity. This is significant for cancer research as Src kinase is involved in the proliferation of cancer cells (Boschelli et al., 2001).

Tubulin Polymerization Inhibition:

- Certain 2-anilino-3-aroylquinolines, which are closely related to the compound , have demonstrated remarkable antiproliferative activity against human cancer cell lines by inhibiting tubulin polymerization (Srikanth et al., 2016).

Potential Anti-Proliferative Activity:

- Synthesis of novel 4-aminoquinoline derivatives, including structural analogs of this compound, has shown significant antiproliferative activity against breast cancer cell lines, offering a promising framework for the discovery of potent anticancer agents (Ghorab et al., 2014).

Spectroscopic Properties in Various Solvents:

- Studies on the electronic absorption, excitation, and fluorescence properties of quinolin-2-yl)(phenyl)methanones have been conducted. These studies help in understanding the effects of structure and environment on the spectroscopic properties of these compounds (Al-Ansari, 2016).

Selective Alpha(2C)-Adrenoceptor Antagonists:

- Research on 4-aminoquinolines, related to the compound , has identified compounds with good antagonist potencies against the alpha(2C)-adrenoceptor, showing potential for therapeutic applications in treating conditions related to adrenoceptor activity (Höglund et al., 2006).

Mechanism of Action

Mode of Action

These are organic compounds containing an amino group attached to the 4-position of a quinoline ring system . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

They are also important precursors for more complex molecules with bio-utilities .

Future Directions

Properties

IUPAC Name |

[4-(2,4-dimethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-27-15-7-8-19(20(13-15)28-2)24-21-16-5-3-4-6-18(16)23-14-17(21)22(26)25-9-11-29-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXAYDLCXXUWPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2867574.png)

![N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine](/img/structure/B2867578.png)

![1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867580.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2867589.png)

![3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide](/img/structure/B2867591.png)

![2-Cyclopentylsulfanyl-1-[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2867593.png)

![5,8-Diazaspiro[2.6]nonane](/img/structure/B2867595.png)